molecular formula C17H30O3 B14795069 13-(2-Oxocyclobutyl)tridecanoic acid

13-(2-Oxocyclobutyl)tridecanoic acid

Cat. No.: B14795069
M. Wt: 282.4 g/mol
InChI Key: JOMLURKMPZVFDG-UHFFFAOYSA-N
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Description

13-(2-Oxocyclobutyl)tridecanoic acid is a modified fatty acid characterized by a tridecanoic acid backbone (C13:0) with a 2-oxocyclobutyl substituent at the 13th carbon. This oxocyclobutyl group introduces a strained four-membered ring system and a ketone functional group, which significantly alters its physicochemical properties and biological activity compared to unmodified tridecanoic acid.

Properties

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

13-(2-oxocyclobutyl)tridecanoic acid

InChI

InChI=1S/C17H30O3/c18-16-14-13-15(16)11-9-7-5-3-1-2-4-6-8-10-12-17(19)20/h15H,1-14H2,(H,19,20)

InChI Key

JOMLURKMPZVFDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1CCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 13-(2-Oxocyclobutyl)tridecanoic acid can be achieved through several routes. One common method involves the reaction of tridecanoic acid with cyclobutanone under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the cyclobutyl ring. Industrial production methods may involve the use of advanced techniques like column chromatography and multidimensional liquid chromatography (MDLC) for purification .

Chemical Reactions Analysis

13-(2-Oxocyclobutyl)tridecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

13-(2-Oxocyclobutyl)tridecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(2-Oxocyclobutyl)tridecanoic acid involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial activity is enhanced when the compound is used in combination with silver nanoparticles, which further destabilize the microbial cell membrane .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 13-(2-Oxocyclobutyl)tridecanoic acid, highlighting differences in substituents, molecular formulas, and biological activities:

Compound Name Substituent Molecular Formula Molecular Weight Key Biological Activities Sources
13-(2-Oxocyclobutyl)tridecanoic acid 2-Oxocyclobutyl at C13 C₁₇H₂₈O₃* ~280.4* Not explicitly stated (inferred antimicrobial potential) N/A (hypothetical)
13-Oxo-13-(o-tolyl)tridecanoic acid o-Tolyl and ketone at C13 C₂₀H₃₀O₃ 318.45 Antimicrobial (specifics not detailed)
Chaulmoogric acid 2-Cyclopentenyl at C13 C₁₈H₃₂O₂ 280.45 Antileprotic, inhibits Mycobacterium leprae
Gorlic acid Cyclopent-2-enyl at C13 + double bond C₁₈H₃₀O₂ 278.43 Anticancer, antimicrobial
β-Hydroxytridecanoic acid Hydroxyl group at C3 C₁₃H₂₆O₃ 230.34 Not fully characterized (research use)

*Calculated based on structural similarity to Chaulmoogric acid (C₁₈H₃₂O₂) with an additional oxygen atom.

Key Structural Differences:
  • Oxocyclobutyl vs. Cyclopentenyl Groups : The 2-oxocyclobutyl group introduces strain and polarity due to the ketone, whereas Chaulmoogric and gorlic acids feature a five-membered cyclopentenyl ring with varying degrees of unsaturation. This difference impacts solubility and metabolic stability .
  • Functional Group Variations: The ketone in 13-(2-Oxocyclobutyl)tridecanoic acid may enhance reactivity in redox reactions compared to the hydroxyl group in β-hydroxytridecanoic acid or the non-polar cyclopentenyl group in Chaulmoogric acid .
Antimicrobial and Antileprotic Activity:
  • Chaulmoogric acid (13-(2-Cyclopenten-1-yl)tridecanoic acid) is a well-documented antileprotic agent, historically used to treat leprosy by targeting Mycobacterium leprae. Its ethyl ester form improves bioavailability .
  • 13-(2-Cyclopenten-1-yl)tridecanoic acid also exhibits antibacterial properties, though its mechanism remains less studied compared to Chaulmoogric acid .
  • Gorlic acid (13-(cyclopent-2-enyl)-tridec-6-enoic acid) combines a cyclopentenyl group with a double bond in the fatty acid chain, enhancing its interaction with microbial membranes and conferring broader antimicrobial activity .

Physicochemical Properties

  • Solubility: Tridecanoic acid derivatives are generally hydrophobic, but substituents like oxocyclobutyl (polar ketone) or hydroxyl groups increase water solubility marginally. For example, β-hydroxytridecanoic acid is more polar than Chaulmoogric acid .
  • Stability: The strained oxocyclobutyl ring may render 13-(2-Oxocyclobutyl)tridecanoic acid less stable under acidic or high-temperature conditions compared to cyclopentenyl analogs .

Analytical Methods and Quantification

  • Tridecanoic acid derivatives are commonly analyzed via GC or CE methodologies. For instance, tridecanoic acid quantification in lipid matrices involves calibration curves and response factor corrections, as demonstrated in forage sample analyses .
  • Structural elucidation of analogs like 13-oxo-13-(o-tolyl)tridecanoic acid relies on NMR and HRESIMS, emphasizing the importance of methylene chain length and substituent positioning .

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